

An In-depth Technical Guide to CTK7A: Structure, Properties, and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CTK7A is a novel, water-soluble small molecule inhibitor of the p300 histone acetyltransferase (HAT). Derived from curcumin, CTK7A, also known as hydrazinocurcumin, has demonstrated significant potential as a therapeutic agent, particularly in the context of oral squamous cell carcinoma (OSCC). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of CTK7A. It details the underlying signaling pathways affected by CTK7A, outlines key experimental protocols for its study, and presents its therapeutic rationale supported by preclinical data.

Chemical Structure and Properties

CTK7A is a synthetic analog of curcumin, modified to enhance its solubility and biological activity. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of CTK7A



Property	Value
IUPAC Name	Sodium 4-[3,5-Bis[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-pyrazol-1-yl]benzoate[1]
Synonyms	CTK-7A, Hydrazinocurcumin[1][2]
CAS Number	1297262-16-8[1]
Molecular Formula	C28H23N2NaO6[1]
Molecular Weight	506.49 g/mol [1]
Appearance	Dark orange powder
Solubility	Water-soluble

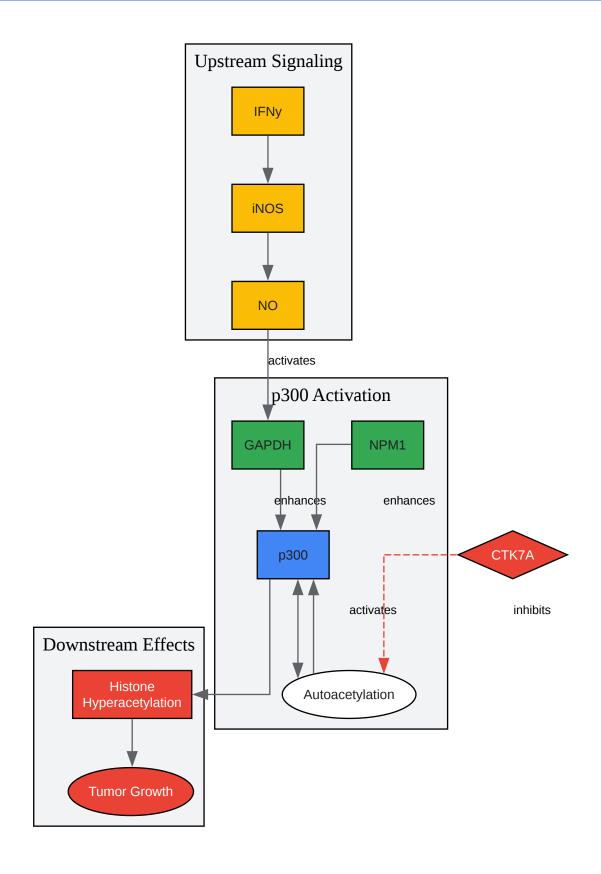
Mechanism of Action and Signaling Pathway

CTK7A functions as a potent inhibitor of the histone acetyltransferase p300. In certain cancers, such as oral squamous cell carcinoma, histone hyperacetylation is a key pathological feature. This hyperacetylation is driven by the overexpression and enhanced autoacetylation of p300, a process stimulated by Nitric Oxide (NO) signaling and mediated by proteins such as Nucleophosmin (NPM1) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[2]

CTK7A exerts its anti-tumor effects by inhibiting the HAT activity of p300, which in turn leads to a reduction in histone acetylation. Kinetic analyses have revealed that **CTK7A** acts as a non-competitive inhibitor with respect to both acetyl-CoA and the histone substrate. A crucial aspect of its mechanism is the potent inhibition of p300 autoacetylation, a key step in the activation of its acetyltransferase activity.

The proposed signaling pathway leading to histone hyperacetylation in oral cancer and the point of intervention for **CTK7A** is depicted in the following diagram.





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Caption: Signaling pathway of CTK7A-mediated inhibition of p300.



Biological and Preclinical Data

CTK7A has been evaluated in various in vitro and in vivo models, demonstrating significant anti-cancer activity.

Table 2: In Vitro Activity of CTK7A

Assay	Cell Line	Parameter	Value
p300 HAT Inhibition	-	Inhibition Type	Non-competitive
Cell Proliferation	KB (Oral Cancer)	Growth Inhibition	Concentration- dependent
Wound Healing	КВ	Migration Inhibition	Observed at 24h
Cell Cycle Analysis	КВ	Effect	Induction of polyploidy and senescence-like growth arrest

Table 3: In Vivo Efficacy of CTK7A in a Xenograft Model

Parameter	Details
Animal Model	Nude mice with KB cell xenografts
Dosage	100 mg/kg body weight, administered intraperitoneally twice daily
Treatment Duration	1 month
Tumor Growth Inhibition	~50% reduction in tumor size (p < 0.05)
Toxicity	No observed weight loss or toxicity at the therapeutic dose
Mechanism of Action (in vivo)	Decreased levels of H3K9 and H3K14 acetylation in tumor tissue

Experimental Protocols



Detailed methodologies for key experiments are provided below.

Synthesis of CTK7A

The synthesis of **CTK7A** is a two-step process.



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Caption: Workflow for the synthesis of CTK7A.

Step 1: Preparation of Hydrazinobenzoylcurcumin (CTK7)

- Dissolve curcumin in methanol.
- Add 4-hydrazinobenzoic acid and a catalytic amount of acetic acid.
- Incubate the reaction mixture for 24 hours.
- Evaporate the solvent under vacuum.
- Purify the residue by recrystallization to obtain CTK7 as a dark orange powder.

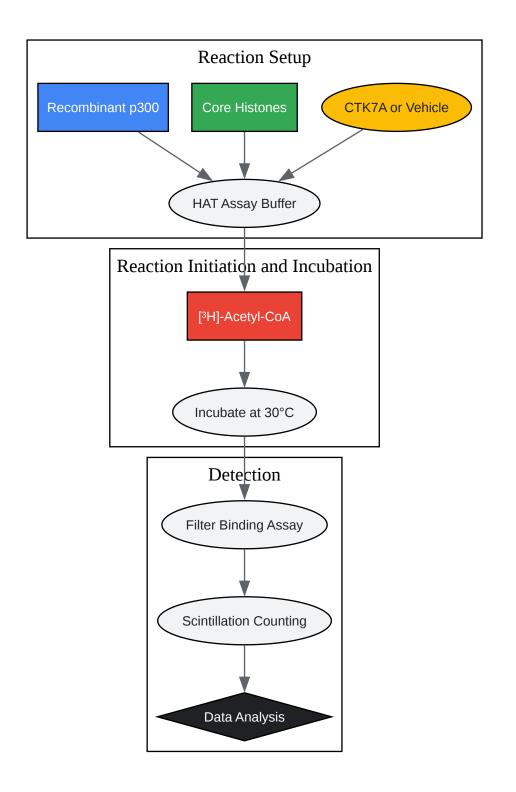
Step 2: Preparation of CTK7A

- Dissolve CTK7 in methanol.
- Add sodium ethoxide and stir the reaction mixture at room temperature for 90 minutes.
- Evaporate the solvent under vacuum.
- Wash the residue with hexane, diethyl ether, and ethyl acetate to yield the final product,
 CTK7A.



In Vitro Histone Acetyltransferase (HAT) Assay

This assay is used to determine the inhibitory effect of CTK7A on p300 HAT activity.



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Caption: Workflow for the in vitro HAT assay.

- Prepare a reaction mixture containing recombinant p300 enzyme, core histones as the substrate, and the desired concentration of CTK7A or vehicle control in HAT assay buffer.
- Initiate the reaction by adding [3H]-acetyl-CoA.
- Incubate the reaction at 30°C for 10-30 minutes.
- Stop the reaction and spot the mixture onto filter paper.
- Wash the filters to remove unincorporated [3H]-acetyl-CoA.
- Measure the incorporated radioactivity using a scintillation counter to quantify HAT activity.
- For kinetic analysis, perform the assay with varying concentrations of substrates (histones and acetyl-CoA) in the presence and absence of different concentrations of CTK7A.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of CTK7A on the viability and proliferation of cancer cells.

- Seed KB cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of CTK7A or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Xenograft Tumor Growth Study



This study evaluates the anti-tumor efficacy of CTK7A in a living organism.

- Subcutaneously inject KB cells into the flanks of nude mice.
- Allow the tumors to reach a palpable size.
- Randomize the mice into control and treatment groups.
- Administer CTK7A (100 mg/kg) or vehicle control intraperitoneally twice a day.
- Measure the tumor volume using calipers at regular intervals throughout the study.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for histone acetylation marks).

Conclusion and Future Directions

CTK7A is a promising p300 HAT inhibitor with demonstrated anti-cancer properties, particularly in preclinical models of oral cancer. Its water solubility and in vivo efficacy make it an attractive candidate for further development. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, investigation of its efficacy in other cancer types characterized by histone hyperacetylation, and exploration of combination therapies to enhance its anti-tumor activity. The well-defined mechanism of action and the availability of robust experimental protocols provide a solid foundation for the continued investigation of CTK7A as a potential therapeutic agent.

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References

1. medkoo.com [medkoo.com]



- 2. Nitric oxide-mediated histone hyperacetylation in oral cancer: target for a water-soluble HAT inhibitor, CTK7A PubMed [pubmed.ncbi.nlm.nih.gov]
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